molecular formula C14H10ClFO3 B6402460 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261978-07-7

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402460
CAS RN: 1261978-07-7
M. Wt: 280.68 g/mol
InChI Key: LYBGGNFXBCDPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid (CFMBA) is a chemical compound that has been studied for its potential applications in scientific research. CFMBA is a colorless, crystalline solid with a melting point of 136-138°C and a boiling point of 240-242°C. CFMBA is soluble in most organic solvents and is stable under normal conditions. It has been used in a variety of applications, including as a fluorescent dye, a photostabilizer, and a building block for organic synthesis.

Mechanism of Action

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% is an organic compound that is capable of absorbing energy from light. This energy is then used to initiate chemical reactions within the molecule, which can be used for a variety of purposes. For example, when 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% is used as a fluorescent dye, the absorbed energy is used to excite electrons within the molecule, which then emit light of a different wavelength.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% have not been extensively studied. However, it is known that 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% is not toxic and is not expected to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in most organic solvents, and it can be synthesized easily and inexpensively. However, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% is not very soluble in water, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the use of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% in scientific research. These include the use of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% as a fluorescent dye for the detection of proteins in cells, as a photostabilizer for the detection and quantification of proteins in solution, and as a building block for organic synthesis. Additionally, further research into the biochemical and physiological effects of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% could lead to the development of new and more effective applications for the compound.

Synthesis Methods

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% can be synthesized via a two-step process, beginning with the reaction of 4-methoxyphenol with 2-chloro-4-fluorobenzoic acid. The reaction is carried out in aqueous acetic acid solution, at a temperature of 80-90°C, for a period of 1-2 hours. The product of this reaction is then reacted with sodium hydroxide to form 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%.

Scientific Research Applications

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the detection of proteins in cells, and as a photostabilizer for the detection and quantification of proteins in solution. 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% has also been used as a building block for organic synthesis, for the preparation of a variety of compounds.

properties

IUPAC Name

2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-5-10(13(16)7-9)8-2-4-11(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBGGNFXBCDPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690111
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-07-7
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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